GallicAcidBenzylEster
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Overview
Description
GallicAcidBenzylEster is an organic compound derived from 3,4,5-Trihydroxybenzoic acid, commonly known as gallic acid. This ester is formed by the esterification of gallic acid with benzyl alcohol. It is known for its antioxidant properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GallicAcidBenzylEster typically involves the esterification of 3,4,5-Trihydroxybenzoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can produce the ester in larger quantities. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GallicAcidBenzylEster undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the ester back to its corresponding alcohol and acid.
Substitution: The ester can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3,4,5-Trihydroxybenzoic acid and benzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
GallicAcidBenzylEster has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used as an additive in food and cosmetics for its antioxidant properties.
Mechanism of Action
The mechanism of action of GallicAcidBenzylEster primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. It interacts with molecular targets such as enzymes and signaling pathways involved in oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
Methyl gallate: The methyl ester of gallic acid, known for its antioxidant properties.
Ethyl gallate: The ethyl ester of gallic acid, also used for its antioxidant effects.
Propyl gallate: The propyl ester of gallic acid, commonly used as a food additive for its antioxidant properties.
Uniqueness
GallicAcidBenzylEster is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical and physical properties compared to other esters of gallic acid. Its benzyl group provides additional stability and lipophilicity, making it suitable for various applications in different fields .
Properties
IUPAC Name |
benzyl 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c15-11-6-10(7-12(16)13(11)17)14(18)19-8-9-4-2-1-3-5-9/h1-7,15-17H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCCQNGKAFBWAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C(=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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